![molecular formula C15H17N3O4 B2797956 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034231-60-0](/img/structure/B2797956.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Studies have reported the synthesis and characterization of novel pyrazole derivatives, including compounds structurally related to the specified chemical, showcasing their potential in medicinal chemistry. For example, the design, synthesis, and QSAR studies of novel pyrazole derivatives have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents without exhibiting cytotoxicity at the active concentrations (Palkar et al., 2017). Similarly, crystal structure and Hirshfeld surface analysis of new pyrazole derivatives have provided detailed insights into their molecular structures and the intermolecular contacts involved in forming supramolecular architectures (Kumara et al., 2017).
Biological Evaluation and Potential Applications
Research has also focused on evaluating the biological activities of pyrazole derivatives, with studies indicating their potential in anticancer therapy. For instance, novel pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives have been synthesized and assessed for cytotoxicity, revealing significant potential as anticancer agents (Bu et al., 2002). Another study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has shown that these compounds possess significant activities, indicating their potential for therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Anti-proliferative Activities
Further research has explored the synthesis of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating notable antimicrobial and anti-proliferative activities. This suggests their potential as lead compounds for developing new antimicrobial and anticancer therapies (Mansour et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. A patent search revealed that there is ongoing research into similar compounds, indicating potential future directions .
Propriétés
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15(12-2-3-13-14(10-12)22-11-21-13)16-5-8-20-9-7-18-6-1-4-17-18/h1-4,6,10H,5,7-9,11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUQSQMULWELIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
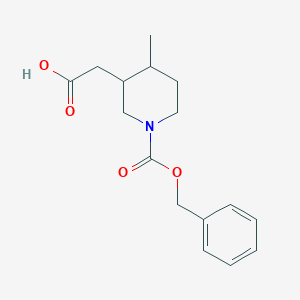
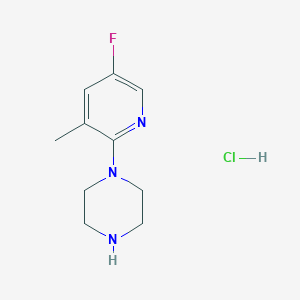
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/no-structure.png)
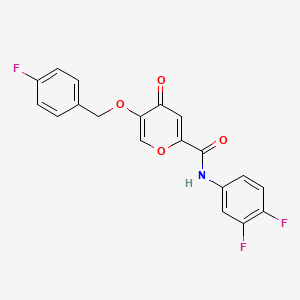
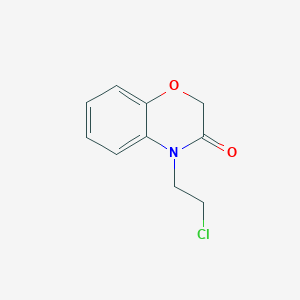
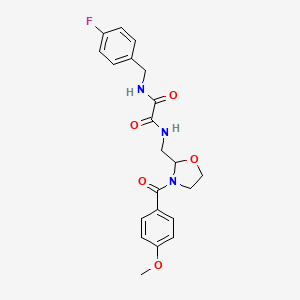

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)


![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)
![Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797894.png)

